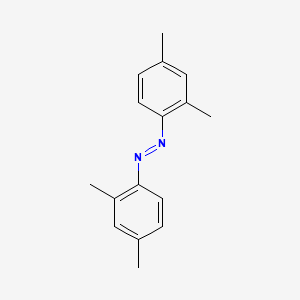![molecular formula C26H22N2O5 B15098319 4-(Benzo[d]furan-2-ylcarbonyl)-3-hydroxy-5-[4-(methylethyl)phenyl]-1-(5-methyl isoxazol-3-yl)-3-pyrrolin-2-one](/img/structure/B15098319.png)
4-(Benzo[d]furan-2-ylcarbonyl)-3-hydroxy-5-[4-(methylethyl)phenyl]-1-(5-methyl isoxazol-3-yl)-3-pyrrolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Benzo[d]furan-2-ylcarbonyl)-3-hydroxy-5-[4-(methylethyl)phenyl]-1-(5-methyl isoxazol-3-yl)-3-pyrrolin-2-one is a complex organic compound that features a unique combination of functional groups, including a benzo[d]furan moiety, a hydroxy group, a methylethylphenyl group, and an isoxazolyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzo[d]furan-2-ylcarbonyl)-3-hydroxy-5-[4-(methylethyl)phenyl]-1-(5-methyl isoxazol-3-yl)-3-pyrrolin-2-one typically involves multi-step organic reactions. One common approach is to start with the benzo[d]furan-2-ylcarbonyl precursor, which undergoes a series of reactions including hydroxylation, alkylation, and cyclization to form the final product. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The industrial synthesis would also focus on minimizing waste and ensuring environmental compliance.
化学反应分析
Types of Reactions
4-(Benzo[d]furan-2-ylcarbonyl)-3-hydroxy-5-[4-(methylethyl)phenyl]-1-(5-methyl isoxazol-3-yl)-3-pyrrolin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, this compound may be studied for its potential biological activities, such as anti-tumor, antibacterial, or anti-inflammatory properties. Researchers may investigate its interactions with various biological targets to understand its mechanism of action.
Medicine
In medicinal chemistry, this compound could be explored as a potential drug candidate. Its unique combination of functional groups may allow it to interact with specific molecular targets, making it a promising lead compound for drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure could impart desirable characteristics to these materials, making them suitable for various applications.
作用机制
The mechanism of action of 4-(Benzo[d]furan-2-ylcarbonyl)-3-hydroxy-5-[4-(methylethyl)phenyl]-1-(5-methyl isoxazol-3-yl)-3-pyrrolin-2-one involves its interaction with specific molecular targets. The benzo[d]furan moiety may interact with aromatic binding sites, while the hydroxy and carbonyl groups can form hydrogen bonds with target proteins. The isoxazolyl group may also play a role in modulating the compound’s activity by interacting with specific enzymes or receptors. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
相似化合物的比较
Similar Compounds
Benzofuran derivatives: These compounds share the benzo[d]furan moiety and may have similar biological activities.
Isoxazole derivatives: These compounds contain the isoxazolyl group and may exhibit similar chemical reactivity.
Phenyl derivatives: Compounds with a phenyl group may have similar aromatic properties and undergo similar substitution reactions.
Uniqueness
The uniqueness of 4-(Benzo[d]furan-2-ylcarbonyl)-3-hydroxy-5-[4-(methylethyl)phenyl]-1-(5-methyl isoxazol-3-yl)-3-pyrrolin-2-one lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides a versatile platform for the development of new materials, drugs, and research tools.
属性
分子式 |
C26H22N2O5 |
|---|---|
分子量 |
442.5 g/mol |
IUPAC 名称 |
3-(1-benzofuran-2-carbonyl)-4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2-(4-propan-2-ylphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C26H22N2O5/c1-14(2)16-8-10-17(11-9-16)23-22(24(29)20-13-18-6-4-5-7-19(18)32-20)25(30)26(31)28(23)21-12-15(3)33-27-21/h4-14,23,30H,1-3H3 |
InChI 键 |
QNGNYPBBHGLZCA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC4=CC=CC=C4O3)C5=CC=C(C=C5)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5E)-5-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-3-(1,1-dioxothiolan-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15098238.png)
![(5Z)-3-ethyl-5-({3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15098244.png)


![N-(4-chlorophenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15098264.png)
![3-[(3-Bromophenyl)methylthio]-4-methyl-5-pyrazin-2-yl-1,2,4-triazole](/img/structure/B15098280.png)
![N-(2-chloro-4,6-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15098284.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-(1H-tetrazol-5-yl)acetamide](/img/structure/B15098287.png)
![4-chloro-N-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]benzene-1-sulfonamide](/img/structure/B15098289.png)
![5-(2-fluorophenyl)-3-hydroxy-4-{[2-methyl-4-(2-methylpropoxy)phenyl]carbonyl}-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15098302.png)
![N-(4-butylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15098303.png)

![1-[3-(Diethylamino)propyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-[4-(methylethyl)phenyl]-3-pyrrolin-2-one](/img/structure/B15098330.png)
![N-[(4-chlorobenzyl)(furan-2-ylmethyl)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B15098336.png)
